[4-[2,2-Bis(4-methoxyphenyl)-1-phenylvinyl]phenyl](phenyl)methanone [4-[2,2-Bis(4-methoxyphenyl)-1-phenylvinyl]phenyl](phenyl)methanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC18343550
InChI: InChI=1S/C35H28O3/c1-37-31-21-17-27(18-22-31)34(28-19-23-32(38-2)24-20-28)33(25-9-5-3-6-10-25)26-13-15-30(16-14-26)35(36)29-11-7-4-8-12-29/h3-24H,1-2H3
SMILES:
Molecular Formula: C35H28O3
Molecular Weight: 496.6 g/mol

[4-[2,2-Bis(4-methoxyphenyl)-1-phenylvinyl]phenyl](phenyl)methanone

CAS No.:

Cat. No.: VC18343550

Molecular Formula: C35H28O3

Molecular Weight: 496.6 g/mol

* For research use only. Not for human or veterinary use.

[4-[2,2-Bis(4-methoxyphenyl)-1-phenylvinyl]phenyl](phenyl)methanone -

Specification

Molecular Formula C35H28O3
Molecular Weight 496.6 g/mol
IUPAC Name [4-[2,2-bis(4-methoxyphenyl)-1-phenylethenyl]phenyl]-phenylmethanone
Standard InChI InChI=1S/C35H28O3/c1-37-31-21-17-27(18-22-31)34(28-19-23-32(38-2)24-20-28)33(25-9-5-3-6-10-25)26-13-15-30(16-14-26)35(36)29-11-7-4-8-12-29/h3-24H,1-2H3
Standard InChI Key HYRGSQUZLPIMEX-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4)C5=CC=C(C=C5)OC

Introduction

Structural and Molecular Characteristics

The IUPAC name [4-[2,2-bis(4-methoxyphenyl)-1-phenylethenyl]phenyl]-phenylmethanone reflects its intricate architecture, which combines a benzophenone core with extended conjugation through vinyl and methoxyphenyl groups. Key structural features include:

  • Methanone Core: The central carbonyl group (C=O) is connected to two phenyl rings, one of which is further substituted with a vinyl group bearing additional methoxyphenyl and phenyl substituents.

  • Conjugation System: The extended π-system arising from the vinyl linkage and aromatic rings suggests potential electronic delocalization, which may influence optical and redox properties.

  • Methoxy Substituents: The para-methoxy groups on the phenyl rings introduce electron-donating effects, potentially modulating reactivity and intermolecular interactions.

Table 1: Fundamental Molecular Data

PropertyValueSource
Molecular FormulaC₃₅H₂₈O₃
Molecular Weight496.6 g/mol
IUPAC Name[4-[2,2-bis(4-methoxyphenyl)-1-phenylethenyl]phenyl]-phenylmethanone
Canonical SMILESCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4)C5=CC=C(C=C5)OC

Synthesis and Preparation Strategies

While no explicit synthesis protocol for this compound is documented, analogous methodologies for polyaromatic ketones suggest the Suzuki-Miyaura cross-coupling reaction as a plausible route. This palladium-catalyzed reaction facilitates the formation of carbon-carbon bonds between boronic acids and aryl halides, enabling the stepwise assembly of its complex structure.

Hypothetical Synthetic Pathway

  • Formation of the Vinyl Bridge: A Heck coupling reaction between 4-bromophenylmethanone and a bis(4-methoxyphenyl)ethylene derivative could install the central vinyl linkage.

  • Aryl Substitution: Sequential Suzuki-Miyaura couplings with phenylboronic acid and methoxyphenylboronic esters would introduce the peripheral aromatic groups.

  • Purification: Column chromatography using dichloromethane/hexane mixtures (1:2 v/v) is likely required to isolate the final product .

Challenges: Steric hindrance from the bulky substituents may reduce reaction yields, necessitating optimized catalytic conditions (e.g., palladium ligands with high steric tolerance).

Physical and Chemical Properties

Solubility and Reactivity

  • Solubility: Predicted to be soluble in chlorinated solvents (e.g., dichloromethane) and aromatic hydrocarbons (e.g., toluene) due to its hydrophobic aromatic framework.

  • Reactivity:

    • Electrophilic Aromatic Substitution: Methoxy groups direct incoming electrophiles to the para positions, though steric bulk may limit reactivity.

    • Reduction: The carbonyl group could be reduced to a secondary alcohol using agents like sodium borohydride, though this remains speculative without experimental validation.

ApplicationRationaleAnalogous Systems
Fluorescent SensorsExtended π-system for emission tuningTetraphenylethene-based AIEgens
PhotocatalystsRedox-active carbonyl groupBenzophenone photocatalysts

Future Research Priorities

  • Synthetic Optimization: Develop high-yield routes using modern cross-coupling techniques (e.g., photoredox catalysis).

  • Spectroscopic Characterization: Obtain UV-Vis, fluorescence, and NMR spectra to elucidate electronic properties.

  • Computational Modeling: Density functional theory (DFT) calculations could predict HOMO-LUMO gaps and reactivity hotspots.

  • Biological Screening: Evaluate toxicity and bioactivity in cell-based assays to assess therapeutic potential.

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